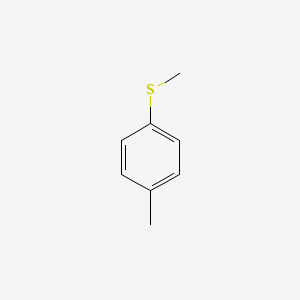

Methyl p-tolyl sulfide

Description

Contextual Significance as a Prochiral Substrate

The most prominent role of methyl p-tolyl sulfide (B99878) in academic research is its use as a prochiral substrate. A prochiral molecule can be converted from achiral to chiral in a single step. In methyl p-tolyl sulfide, the sulfur atom is a prochiral center. Oxidation of the sulfide to a sulfoxide (B87167) introduces a fourth, different group (an oxygen atom) to the sulfur, creating a chiral center. This transformation results in the formation of two enantiomers: (R)- and (S)-methyl p-tolyl sulfoxide.

The controlled, enantioselective oxidation of this compound is a benchmark reaction for testing the efficacy of new asymmetric synthesis methodologies. ias.ac.inscispace.com The resulting enantiopure sulfoxides are highly valuable as chiral auxiliaries and building blocks in the synthesis of complex, optically active molecules, particularly for pharmaceuticals. psu.edunih.gov

Research in this area is extensive, with two main approaches for achieving enantioselectivity: metal-catalyzed oxidation and biocatalytic oxidation.

Metal-Catalyzed Asymmetric Oxidation:

A variety of transition metal complexes have been developed to catalyze the asymmetric oxidation of this compound. Titanium-based systems are among the most studied. The "Kagan-Modena" oxidation, for instance, utilizes a titanium catalyst in conjunction with a chiral ligand, such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). ucc.ie Researchers have explored numerous chiral ligands and reaction conditions to maximize the yield and enantiomeric excess (ee) of the desired sulfoxide enantiomer. ias.ac.inucc.iewiley-vch.de For example, using (R)-6,6′-Diphenyl-BINOL as a chiral ligand with a titanium(IV) isopropoxide catalyst can yield (R)-methyl p-tolyl sulfoxide with up to 90% ee. ias.ac.inscispace.com

| Catalyst System | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Ti(Oi-Pr)₄ / (R,R)-DET | t-BuOOH | 88% (R) | Not specified | ucc.ie |

| Ti(Oi-Pr)₄ / (R)-6,6′-Diphenyl-BINOL / H₂O | 70% aq. TBHP | 90% (R) | 85% | ias.ac.inscispace.com |

| Ti(Oi-Pr)₄ / BINOL / H₂O | TBHP | up to 96% (R) | 43% | ucc.ie |

| Ti(Oi-Pr)₄ / (S)-(-)-1-phenylethyl hydroperoxide | (S)-(-)-1-phenylethyl hydroperoxide | ca. 80% | Low due to overoxidation | acs.org |

Biocatalytic Asymmetric Oxidation:

Enzymes and whole-cell microorganisms offer a green and highly selective alternative for the oxidation of this compound. psu.edunih.gov Different microorganisms can produce opposite enantiomers of the sulfoxide with high optical purity. For instance, the fungus Mortierella isabellina oxidizes this compound to the (R)-sulfoxide with 100% optical purity, whereas Helminthosporium species produce the (S)-sulfoxide, also with excellent enantioselectivity. scielo.br Isolated enzymes, such as toluene (B28343) monooxygenases (TMOs) from bacteria like Pseudomonas and Burkholderia species, have also been engineered to improve both the rate and enantioselectivity of the oxidation. asm.org

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Mortierella isabellina NRRL 1757 | (R)-sulfoxide | 100% | scielo.br |

| Helminthosporium sp. NRRL 4671 | (S)-sulfoxide | 100% | scielo.br |

| Aspergillus niger | (R)-sulfoxide | Moderate to high | scielo.br |

| Toluene 4-monooxygenase (T4MO) I100G mutant | (S)-sulfoxide | 77% | asm.org |

| Toluene ortho-monooxygenase (TOM) V106M mutant | (S)-sulfoxide | 88% | asm.org |

Overview of its Role in Organosulfur Chemistry

Beyond its role as a prochiral substrate, this compound is a representative aryl alkyl sulfide and is frequently used as a model compound in broader studies within organosulfur chemistry. smolecule.com

Its primary contribution to the field is as a readily available starting material for the synthesis of (R)- and (S)-methyl p-tolyl sulfoxide. researchgate.netmedcraveonline.com These chiral sulfoxides are not just the endpoint of a reaction but are themselves powerful chiral auxiliaries in organic synthesis. nih.govmedcraveonline.com The sulfinyl group can direct the stereochemical outcome of reactions on adjacent functional groups. For example, the carbanion formed by deprotonating methyl p-tolyl sulfoxide can be added to imines and nitrones to form optically active β-amino-sulfoxides and α-substituted N-hydroxylamines, respectively. smolecule.comchemicalbook.com

Furthermore, this compound and its derivatives are instrumental in exploring fundamental reaction mechanisms in organosulfur chemistry. smolecule.com For example, its oxidation is used to study the structure and reactivity of catalyst-oxidant complexes and to understand the factors controlling chemo- and enantioselectivity. acs.org Derivatives like dimethylphosphorylmethyl p-tolyl sulfoxide are used in specific named reactions, such as the Horner-Wittig reaction, to synthesize optically active α,β-unsaturated sulfoxides. acs.org The compound also features in the development of rhodium-catalyzed reactions involving the cleavage and formation of sulfur-carbon bonds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHILIAIEEYLJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060765 | |

| Record name | Benzene, 1-methyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-13-2 | |

| Record name | Methyl p-tolyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-tolyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-tolyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies Utilizing Methyl P Tolyl Sulfide

Biocatalytic Oxidation Approaches

Biocatalysis has emerged as a powerful tool for the selective oxidation of sulfides, providing an environmentally benign alternative to traditional chemical methods. Enzymes and whole-cell systems are employed to achieve high enantioselectivity under mild reaction conditions.

Enantioselective Sulfoxidation via Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are a class of enzymes that catalyze the oxygenation of soft nucleophiles, such as the sulfur atom in methyl p-tolyl sulfide (B99878). researchgate.net These enzymes are notable for their ability to produce enantiomerically enriched sulfoxides. nih.gov The sulfoxidation of prochiral substrates like p-tolyl methyl sulfide by FMOs is a valuable method for distinguishing between different FMO isoforms due to the isoform-dependent stereochemistry of the products. nih.govscisell.com

The stereochemical outcome of the sulfoxidation of methyl p-tolyl sulfide is highly dependent on the specific FMO isozyme used. researchgate.net For instance, purified rabbit liver FMO1 demonstrates high stereoselectivity, predominantly forming the (R)-sulfoxide from n-alkyl p-tolyl sulfides with over 90% enantiomeric excess. researchgate.net Similarly, FMO2 purified from rabbit lung also produces the (R)-sulfoxide. researchgate.net In contrast, rabbit FMO3 shows a lack of stereoselectivity in the formation of methyl p-tolyl sulfoxide (B87167). researchgate.netresearchgate.net Human FMO3, however, has been shown to produce (R)-sulindac sulfoxide with an 87% enantiomeric excess. mdpi.com FMO5, on the other hand, primarily yields the (S)-sulfoxide. al-edu.com This isozyme-dependent stereoselectivity allows for the targeted synthesis of specific sulfoxide enantiomers. researchgate.net

Table 1: Isozyme-Dependent Stereoselectivity in the Oxidation of Alkyl p-Tolyl Sulfides

| FMO Isozyme | Predominant Enantiomer | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Rabbit FMO1 | (R) | >90% | researchgate.net |

| Rabbit FMO2 | (R) | 96% | mdpi.com |

| Rabbit FMO3 | Racemic | Not stereoselective | researchgate.netresearchgate.net |

| Human FMO3 | (R) | 87% (for sulindac (B1681787) sulfoxide) | mdpi.com |

The stereochemical composition of the resulting alkyl p-tolyl sulfoxides is a direct consequence of the FMO isozyme employed. researchgate.net Studies with a homologous series of alkyl-substituted p-tolyl sulfides have shown that the stereochemistry of the sulfoxides generated by FMO2 is influenced by the steric bulk around the prochiral sulfur center. researchgate.net For FMO1, the (R)-sulfoxide is consistently the major product from the n-alkyl series of substrates. researchgate.net In contrast, the lack of stereoselectivity with FMO3 results in a nearly racemic mixture of (R)- and (S)-methyl p-tolyl sulfoxide. researchgate.net The ability to control the stereochemical outcome by selecting the appropriate FMO isozyme is a significant advantage in asymmetric synthesis. researchgate.net

Isozyme-Dependent Stereoselectivity (e.g., FMO1, FMO2, FMO3)

Whole-Cell Biotransformations (e.g., Saccharomyces cerevisiae / Baker's Yeast)

Whole-cell biotransformations offer a practical and cost-effective method for the oxidation of sulfides. psu.eduacs.org Baker's yeast (Saccharomyces cerevisiae) is a readily available and easy-to-handle biocatalyst for such reactions. psu.edud-nb.info The oxidation of this compound using Saccharomyces cerevisiae yields the corresponding (R)-sulfoxide with high selectivity (92% enantiomeric excess). psu.edu The resulting optically active sulfoxide is a valuable synthon for various organic syntheses. psu.edu The reaction is typically carried out by adding an ethanolic solution of this compound to a culture of S. cerevisiae and shaking the mixture at ambient temperature for 24-48 hours. psu.edu

Metal-Catalyzed Oxidation Strategies

Metal-catalyzed oxidation reactions provide a versatile and efficient alternative to biocatalytic methods for the synthesis of chiral sulfoxides. These systems often utilize a chiral ligand in conjunction with a metal catalyst to induce asymmetry.

Asymmetric Catalytic Sulfoxidation

Titanium-based catalysts are among the most effective for the asymmetric oxidation of sulfides. The Kagan-Modena method, which employs a titanium/diethyl tartrate complex, is a well-established system. ucc.ie Uemura and coworkers reported a titanium-catalyzed oxidation using binaphthol (BINOL) as a chiral ligand and tert-butyl hydroperoxide (TBHP) as the oxidant, which produced methyl p-tolyl sulfoxide in moderate yield (43%) and excellent enantioselectivity (up to 96% ee). ucc.ie Another system developed by Imamoto and colleagues used a specific diol as a chiral ligand with cumene (B47948) hydroperoxide (CHP) as the oxidant, affording methyl p-tolyl sulfoxide in 42% yield and 95% ee. ucc.ie More recently, a chiral metal complex derived from (R)-6,6'-Diphenyl-BINOL and Ti(O-i-Pr)4 has been successfully used for the asymmetric oxidation of this compound, achieving up to 90% ee. ias.ac.inscispace.com

Table 2: Metal-Catalyzed Asymmetric Sulfoxidation of this compound

| Catalyst System | Oxidant | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Ti/BINOL | TBHP | 43% | up to 96% | ucc.ie |

| Ti/Diol rug.nl | CHP | 42% | 95% | ucc.ie |

Chiral Catalyst Systems (e.g., Ti(IV), Hf(IV), Tungsten(VI)-based complexes)

Modified Sharpless Epoxidation Reagent Applications

The pioneering work on asymmetric sulfoxidation by Kagan and Modena was a direct modification of the Sharpless asymmetric epoxidation of allylic alcohols. libretexts.org The original Sharpless reagent, consisting of Ti(Oi-Pr)₄, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP), was adapted for the oxidation of sulfides. medcraveonline.com

A key modification reported by Kagan involved the addition of one equivalent of water to the Ti(Oi-Pr)₄/DET/TBHP system (in a 1:2:1:1 ratio). researchgate.netresearchgate.net This water-modified reagent cleanly oxidized a range of prochiral sulfides, including this compound, to optically active sulfoxides with enantiomeric excesses typically ranging from 75% to 90% for alkyl aryl sulfoxides. researchgate.net A strong dependency of the enantiomeric excess on temperature was also noted in the oxidation of methyl p-tolyl sulfoxide. researchgate.net Further improvements were realized by substituting TBHP with cumene hydroperoxide (CHP), which often enhanced the optical purity of the resulting sulfoxide. medcraveonline.com

Electrochemical Oxidation Protocols

Electrochemical methods offer a powerful alternative for the oxidation of sulfides, allowing for the generation of reactive intermediates under controlled conditions. These protocols can be tuned by modifying the electrode material, solvent, and electrolyte.

Formation of Cation Radicals and Sulfonium (B1226848) Salts

The electrochemical oxidation of aryl sulfides like this compound in solvents such as acetonitrile (B52724) typically proceeds through a multi-step process. niscpr.res.inniscpr.res.in The initial step involves a one-electron oxidation to form a cation radical. niscpr.res.inniscpr.res.in This intermediate is highly reactive and can undergo further reactions.

In the case of this compound, cyclic voltammetry studies on both glassy carbon (GC) and platinum (Pt) electrodes show three distinct oxidation peaks. niscpr.res.inniscpr.res.in

First Peak: Attributed to the formation of the cation radical.

Second Peak: Corresponds to the oxidation of a sulfonium salt, which is formed from the reaction of the cation radical.

Third Peak: Generally associated with either the further oxidation of the cation radical to a dication or the oxidation of the sulfoxide, which can be formed if trace amounts of water are present. niscpr.res.in

Constant potential coulometry experiments for this compound suggest a one-electron oxidation process, leading to the formation of the sulfonium salt. niscpr.res.in

Influence of Electrode Material on Dimerization and Oxidation Processes

The choice of electrode material significantly impacts the reaction pathway and product distribution in the electrochemical oxidation of aryl sulfides. niscpr.res.inniscpr.res.in A comparative study between glassy carbon (GC) and platinum (Pt) electrodes revealed distinct differences. niscpr.res.inniscpr.res.in

The cation radicals formed during the oxidation of this compound were found to undergo dimerization more rapidly on the relatively hydrophobic surface of a GC electrode compared to a Pt electrode. niscpr.res.inniscpr.res.in This suggests that the electrode surface plays a role in mediating the follow-up reactions of the initially formed radical species. The nature of the electrode material is a crucial parameter for the success of the electrosynthetic process. scholaris.caacs.org

Asymmetric Electro-oxidation with Chemically Modified Anodes

A significant advancement in electrochemical synthesis is the development of asymmetric electro-oxidation using chirally modified electrodes. beilstein-journals.org This technique aims to induce enantioselectivity by creating a chiral environment at the electrode surface.

One of the earliest examples involved the anodic oxidation of this compound using a graphite (B72142) electrode chemically modified with (S)-(−)-phenylalanine methyl ester. beilstein-journals.orgresearchgate.netnih.gov While this approach achieved an excellent chemical yield of the corresponding sulfoxide, the enantiomeric excess was relatively low. beilstein-journals.orgresearchgate.net

Later work by Komori and Nonaka established a method using poly(amino acid)-coated platinum electrodes for the asymmetric electrochemical oxidation of alkyl aryl sulfides. beilstein-journals.orgnih.gov This system provided the corresponding sulfoxides in moderate yield but with good to excellent enantiomeric excess. beilstein-journals.org These studies demonstrate the potential of using chemically modified anodes to control the stereochemical outcome of electrochemical reactions. beilstein-journals.orgnih.gov

Photoinduced Reactions and C-S Bond Activation

Recent advancements in synthetic chemistry have highlighted the utility of photochemistry as a tool for activating traditionally stable chemical bonds under mild conditions. The carbon-sulfur (C-S) bond in aryl sulfides, such as this compound, has become a target for such transformations, enabling the conversion of the thioether moiety into other valuable functional groups.

A significant development in this area is the direct C-S bond borylation of aryl sulfides with bis(pinacolato)diboron (B136004) (B₂pin₂). libretexts.org This transition-metal-free photochemical process converts various aryl sulfides into the corresponding aryl boronate esters, which are versatile intermediates in organic synthesis. libretexts.org The reaction proceeds under ambient conditions, utilizing blue LED irradiation and a photosensitizer. libretexts.orgacs.org

The transformation of this compound to the corresponding boronate ester showcases a clean and efficient method for C-S bond activation. acs.org This photoinduced aerobic borylation provides a valuable pathway to functionalize the widely present alkylthio group. libretexts.org Theoretical investigations using Density Functional Theory (DFT) have been employed to understand the reaction mechanisms of this C-S borylation. acs.orgrsc.orgcapes.gov.br The calculations were performed simulating 1,4-dioxane (B91453) as the solvent, which is used in the experimental procedure. acs.orgrsc.org

Table 1: Key Components in the Photoinduced Aerobic C-S Borylation of this compound

| Component | Role | Source Index |

|---|---|---|

| This compound | Reactant (Substrate) | acs.org, rsc.org |

| Bis(pinacolato)diboron (B₂pin₂) | Boron Source | acs.org, libretexts.org |

| 1,4-Benzoquinone (B44022) (BQ) | Photosensitizer | acs.org, rsc.org, libretexts.org |

| Blue LED (450 nm) | Light Source (Energy Input) | acs.org, rsc.org, capes.gov.br |

| 1,4-Dioxane | Solvent | acs.org, rsc.org |

In the photoinduced C-S borylation of this compound, 1,4-benzoquinone (BQ) serves as a crucial organic photosensitizer. libretexts.orgacs.org Photosensitizers are molecules that absorb light and transfer the energy to other molecules, thereby initiating a chemical reaction without being consumed in the process.

Computational studies have elucidated the mechanism by which BQ facilitates this reaction under blue LED irradiation (450 nm). acs.orgcapes.gov.br The key steps are:

Excitation: Upon irradiation, BQ, which possesses a conjugated π-system, absorbs a photon and is promoted to an excited state. acs.orgrsc.org

Energy Transfer: The excited photosensitizer can then interact with molecular oxygen (³O₂). The energy released during the relaxation of the excited BQ complex can activate ground-state triplet oxygen to the more reactive singlet oxygen (¹O₂). acs.orgcapes.gov.br

Reaction Initiation: The highly active singlet oxygen is believed to participate in the subsequent steps of the borylation reaction, leading to the cleavage of the C-S bond and the formation of the final aryl boronate ester product. rsc.org

DFT calculations have confirmed that BQ is readily excited under the specified blue LED light, which aligns with experimental observations and underscores its essential role in enabling this transition-metal-free transformation. acs.orgrsc.orgcapes.gov.br

Photoinduced Aerobic C-S Borylation

Generation of Organometallic Reagents from this compound Derivatives

The transformation of thioether derivatives into organometallic reagents opens up another avenue for their synthetic application. Grignard reagents, in particular, are powerful carbon-based nucleophiles used extensively for forming new carbon-carbon bonds.

The generation of Grignard reagents from aryl sulfides like this compound is not direct. Instead, a derivative, typically the corresponding α-chloro sulfide, is used as the precursor. The preparation of methylthiomethyl Grignard reagent from chloromethyl methyl sulfide provides a clear example of this methodology. rsc.org This procedure can be analogously applied to prepare p-tolylthiomethyl Grignard reagent from chlorothis compound.

The synthesis is typically carried out by reacting the chloromethyl sulfide derivative with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). rsc.orgadichemistry.com

General Reaction Scheme: R-S-CH₂Cl + Mg → R-S-CH₂MgCl (where R = methyl or p-tolyl)

An exothermic reaction occurs upon adding the chloromethyl sulfide to a suspension of activated magnesium in THF. rsc.org The resulting Grignard reagent, for instance, methylthiomethylmagnesium chloride, can then be used in various subsequent reactions, such as nucleophilic addition to chlorosilanes to form silicon-containing products. rsc.org The successful preparation of these α-thio-substituted Grignard reagents is significant as it provides a useful method for creating functionalized organometallic compounds from readily available sulfide precursors. rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | CH₃SC₆H₄CH₃ |

| Bis(pinacolato)diboron | B₂pin₂ |

| 1,4-Benzoquinone | BQ |

| 1,4-Dioxane | C₄H₈O₂ |

| Tetrahydrofuran | THF |

| Chloromethyl methyl sulfide | ClCH₂SCH₃ |

| Methylthiomethylmagnesium chloride | CH₃SCH₂MgCl |

| Chlorothis compound | ClCH₂SC₆H₄CH₃ |

| p-Tolylthiomethyl Grignard reagent | p-CH₃C₆H₄SCH₂MgX (X=Cl, Br, I) |

Mechanistic Investigations of Methyl P Tolyl Sulfide Reactivity

Elucidation of Sulfide (B99878) Activation Modes in Catalytic Cycles

The activation of methyl p-tolyl sulfide in metal-catalyzed oxidation reactions is a multifaceted process. Two primary pathways are debated: the direct nucleophilic attack of the sulfide on a metal-peroxo complex and a mechanism involving prior coordination of the thioether to the metal center.

Thioether Precoordination to Metal Centers

The coordination of the thioether to the metal center before the oxygen transfer step is a significant pathway in the catalytic cycle. nih.govacs.org This "inner-sphere-like" mechanism involves the binding of the sulfur atom of this compound to the metal catalyst. acs.org For instance, in reactions catalyzed by certain transition metal complexes, the initial step is the formation of a rhodium intermediate through the precoordination of the catalyst to the substrate. semanticscholar.org This precoordination is a common strategy to stabilize reactive species and facilitate subsequent bond activation. researchgate.net

However, the propensity for precoordination is heavily influenced by steric factors. nih.govacs.org In the absence of significant steric hindrance, the binding of the sulfide to the metal center is the preferred mechanism. acs.org Conversely, when bulky ligands or substrates are present, the sulfide may avoid metal coordination, favoring an "outer-sphere" pathway. acs.org Studies using titanium (IV) and hafnium (IV) aminotriphenolate complexes as catalysts for the oxidation of this compound have revealed that the larger ionic radius of hafnium can influence the coordination geometry and the subsequent reaction pathway. nih.govacs.org For titanium, the preferred route involves binding to the sulfur-bearing substrate first. acs.org The coordination of thioethers to metal centers can also be reversible, with the potential for the coordinated thiol to dissociate and be replaced by other molecules. nih.gov

Nucleophilic Attack to Peroxo Oxygen

An alternative and widely accepted activation mode is the direct nucleophilic attack of the sulfide's sulfur atom on the electrophilic oxygen of a metal-peroxo species. nih.govresearchgate.net This "Sharpless type" pathway involves an η² coordinated alkyl or hydroperoxo complex as the active species. nih.govacs.org The sulfide attacks the antibonding σ* orbital of the peroxo O-O bond. nih.gov

This mechanism is supported by the observation that the electronic density on the sulfur atom plays a crucial role; higher electron density facilitates the attack on the electrophilic peroxide-catalyst system. conicet.gov.ar For example, this compound is more electron-rich than thioanisole (B89551), making its oxidation via a radical pathway potentially easier. mdpi.com The interaction between hydrogen peroxide and a metal-modified polyoxometalate can generate an electrophilic intermediate that is then attacked by the sulfur atom of the sulfide. conicet.gov.ar Theoretical calculations have shown that for the oxidation of unsaturated sulfides, the oxygen transfer from a peroxomolybdenum complex to the sulfur center has a lower activation energy than the attack on the double bond, explaining the high chemoselectivity. researchgate.net

Stereochemical Control and Factors Influencing Enantiomeric Excess

The asymmetric oxidation of prochiral sulfides like this compound to produce chiral sulfoxides is a reaction of significant synthetic importance. The stereochemical outcome, quantified by the enantiomeric excess (ee), is governed by a delicate interplay of electronic and steric factors, as well as the influence of additives like Lewis acids.

Electronic and Steric Factors in Asymmetric Sulfoxidation

The enantioselectivity of the sulfoxidation of this compound is highly dependent on the steric and electronic properties of both the catalyst and the oxidant. nih.govacs.org The sulfinyl group, with its lone electron pair, oxygen atom, and two different carbon ligands, provides the necessary stereochemical differentiation. medcraveonline.com

In titanium-catalyzed asymmetric sulfoxidation, the choice of the chiral ligand and the hydroperoxide oxidant is critical. medcraveonline.com The use of (R)-(+)-binaphthol as a chiral ligand, for instance, has been shown to significantly improve the enantiomeric excess in the oxidation of methyl aryl sulfides. medcraveonline.com The size of the alkyl group on the sulfide and the electronic properties of the aryl substituent also play a role. acs.org

Detailed mechanistic studies have revealed that the final enantioselectivity can be a result of both a moderately enantioselective initial sulfoxidation and a subsequent kinetic resolution process, where one enantiomer of the sulfoxide (B87167) is preferentially oxidized to the corresponding sulfone. acs.org The steric effects of the sulfides, ligands, and oxidants can influence the formation of different intermediates and, consequently, the reaction pathways and stereochemical outcomes. nih.govacs.org For example, in oxidations catalyzed by a dicopper complex, the preference for the (S)-enantiomer of the sulfoxide was observed. mdpi.com

Influence of Lewis Acids on Stereoselectivity

Lewis acids can significantly impact the stereoselectivity of sulfoxidation reactions. acs.orgresearchgate.net They can act as dehydrating agents in condensation reactions to form sulfinimines, with the choice of Lewis acid affecting the reaction conditions and yields. acs.org For example, the use of the more Lewis acidic CuSO₄ allows for the use of only a slight excess of aldehyde compared to the less acidic MgSO₄. acs.org

In the context of oxidation, Lewis acids can activate the oxidant. For instance, the hydrofluorination of alkynyl sulfides to α-fluorovinyl thioethers requires Lewis acid activation by BF₃·Et₂O or TiF₄. beilstein-journals.org The Lewis acid character of metal complexes is a key factor in activating oxidants for catalytic oxygen transfer reactions. researchgate.net It has been observed that high catalytic activity often correlates with high Lewis acidity of the metal catalyst. researchgate.net However, the presence of strong Lewis acids can also favor the racemization of sulfoxides, particularly for electron-poor substrates that are sensitive to acids. researchgate.net In some systems, Lewis acid catalyzed sulfonylation of arenes is a known method for synthesizing diaryl sulfoxides. jchemrev.com

Homolytic Dissociation Pathways (e.g., S-CH3 bond cleavage)

Beyond catalytic oxidation, the homolytic cleavage of bonds within the this compound molecule represents another important reaction pathway. The bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals, and is a measure of the bond's strength. libretexts.org

The most labile bond in the related molecule, (R)-(+)-methyl p-tolyl sulfoxide, is the S–CH₃ bond. acs.orgtorvergata.it Homolytic dissociation of this bond results in the formation of a p-tolyl sulfinyl radical and a methyl radical. acs.orgtorvergata.it In the gas phase, the dissociation of this bond is calculated to be endothermic. acs.orgtorvergata.it On a gold surface, an activation barrier for this reaction is expected. acs.orgtorvergata.it The interaction of (R)-(+)-methyl p-tolyl sulfoxide with a Au(111) surface leads to partial dissociation of the adsorbate through S–CH₃ bond cleavage. acs.orgtorvergata.itresearchgate.net

The C-H bond dissociation energy in molecules like dimethyl sulfide (CH₃SCH₃) has also been studied, providing insights into the relative stability of the resulting radicals. science.gov The BDE for the S-CH₃ bond in thioanisole (methyl phenyl sulfide) is approximately 285 kJ/mol. ucsb.edu In general, the homolytic cleavage of a C-C bond to form two methyl radicals is often the lowest-energy process when other pathways have high activation barriers. science.gov

Theoretical Studies of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the complex mechanisms of chemical reactions involving this compound. These methods allow for the detailed investigation of reaction pathways, the characterization of transient species like transition states and intermediates, and the rationalization of observed reactivity and selectivity. By modeling reactions at the molecular level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations on Transition States and Intermediates

Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of organic and organometallic reactions. It offers a favorable balance between computational cost and accuracy, enabling the calculation of the geometries and energies of reactants, products, and the stationary points that connect them, namely transition states and intermediates.

In the study of this compound reactivity, DFT calculations have been instrumental in mapping out potential energy surfaces for various transformations. A significant area of investigation has been its oxidation, which can yield the corresponding sulfoxide and subsequently the sulfone. Experimental and theoretical studies on the oxidation of this compound by metal-peroxo complexes, such as those involving Titanium(IV) and Hafnium(IV), have leveraged DFT to understand the catalytic cycle. acs.orgnih.gov These studies revealed that steric factors, including the bulkiness of the catalyst's ligands and the substrate itself, play a crucial role in determining the reaction pathway and the formation of different intermediates. nih.govresearchgate.net To manage computational expense, studies sometimes utilize dimethyl sulfide as a simplified model for this compound, allowing for detailed mechanistic exploration. acs.orgnih.gov

DFT calculations have elucidated a blended mechanistic scenario where different pathways can operate, including inner-sphere (with sulfide coordination to the metal center) and outer-sphere attacks. nih.govresearchgate.net The calculated kinetic constants for the first oxidation (sulfide to sulfoxide, k₁) and the second oxidation (sulfoxide to sulfone, k₂) under specific catalytic conditions highlight the selectivity of the process. researchgate.net

Table 1: Experimental Kinetic Data for the Oxidation of this compound

Catalytic oxidation using a Ti(IV) aminotriphenolate complex and cumyl hydroperoxide (CHP) as the oxidant.

| Catalyst System | Process | Rate Constant (k) |

|---|---|---|

| Ti(IV) Complex + CHP | Sulfide to Sulfoxide (k₁) | Data not fully specified in source |

| Ti(IV) Complex + CHP | Sulfoxide to Sulfone (k₂) | Data not fully specified in source |

Table 2: Calculated Gibbs Free Energy Barriers for C-S Borylation

Key transition state energies calculated using the M06-2X-D3/ma-def2SVP method.

| Reaction Step | Species | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| IM1 to P1 | Transition State TS4a2-1 | 5.78 |

Furthermore, DFT has been used to study the dissociation of the related methyl p-tolyl sulfoxide on gold surfaces, where calculations identified the homolytic cleavage of the S–CH₃ bond as the most facile dissociation pathway. acs.org In studies of the photoracemization of chiral methyl p-tolyl sulfoxide, DFT calculations (using the M05-2X functional) were employed to optimize the geometry of the key sulfoxide radical cation intermediate, supporting the proposed reaction mechanism. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and reactivity. researchgate.netmdpi.com A small HOMO-LUMO gap generally signifies higher reactivity. researchgate.net

In the context of this compound, FMO analysis has been applied to understand its behavior in various reactions. For the photoinduced C-S borylation reaction, Time-Dependent DFT (TD-DFT) calculations showed that the crucial first step, the photoexcitation of the sensitizer, corresponds primarily to a HOMO→LUMO electronic transition (91.62%). researchgate.net This analysis confirms that the reaction is initiated by the promotion of an electron to an unoccupied orbital, making the molecule highly reactive. researchgate.net

Similarly, FMO analysis was used to investigate the electronic transitions in methyl p-tolyl sulfoxide. aip.org TD-DFT calculations helped to characterize the nature of the electronic ground state (S₀) and the first excited state (S₁), with analysis of the HOMO and LUMO contributions clarifying the pyramidal inversion dynamics at the sulfur atom upon photoexcitation. aip.org

The electronic structure of catalysts involved in this compound oxidation has also been scrutinized using FMO theory. For a ruthenium-based catalyst, analysis of the molecular orbitals revealed that the HOMO was primarily located on the Ru(dπ) and phenyl orbitals, while the LUMO was centered on the π* orbitals of the ligands. rsc.org This distribution is key to understanding how the catalyst interacts with the sulfide and the oxidant during the catalytic cycle.

The HOMO-LUMO energy gap provides a quantitative measure of electronic stability and reactivity. mdpi.com While specific values for this compound are dependent on the computational method, the qualitative insights from FMO analysis are invaluable for rationalizing reaction outcomes. For example, the theory helps predict whether a reaction will proceed via a nucleophilic attack (driven by the HOMO of the sulfide) or an electrophilic attack (driven by the LUMO).

Table 3: Summary of FMO Analysis Applications

Qualitative findings from FMO analysis on the reactivity of this compound and related species.

| Reaction / Species | Key Finding from FMO Analysis | Reference |

|---|---|---|

| Photoinduced C-S Borylation | Initial photoexcitation is dominated by the HOMO→LUMO transition. | researchgate.net |

| Methyl p-Tolyl Sulfoxide | HOMO-LUMO contributions explain electronic transitions and pyramidal inversion dynamics. | aip.org |

| Ru-based Oxidation Catalyst | Identified the location of HOMO and LUMO, explaining the catalyst's electronic behavior. | rsc.org |

Chiral Applications and Asymmetric Synthesis Derived from Methyl P Tolyl Sulfide

(R)-(+)-Methyl p-Tolyl Sulfoxide (B87167) as a Chiral Auxiliary

(R)-(+)-Methyl p-tolyl sulfoxide is a prominent chiral auxiliary, a compound that directs the stereoselective formation of a new stereocenter. medcraveonline.comlookchem.com Its effectiveness stems from the steric and electronic differences between the substituents on the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and two distinct carbon-based groups. medcraveonline.com These features allow it to effectively differentiate between the diastereotopic faces of a nearby reactive center, thereby controlling the stereochemical outcome of a reaction. medcraveonline.com

The primary method for preparing enantiomerically pure p-tolyl sulfoxides is the Andersen synthesis. This method involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, which proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com

Diastereoselective Additions of α-Sulfinyl Carbanions

A key application of (R)-(+)-methyl p-tolyl sulfoxide is in the generation of α-sulfinyl carbanions (α-lithio alkyl-sulfoxides). These carbanions are powerful nucleophiles that can add to various electrophiles, such as imines and α,β-unsaturated compounds, in a highly diastereoselective manner. medcraveonline.comresearchgate.net The stereoselectivity of these additions is typically controlled by the chiral sulfinyl group, which directs the approach of the electrophile.

The addition of these chiral carbanions to the C=N double bond of imines is a well-established method for the asymmetric synthesis of β-amino-sulfoxides. medcraveonline.com For instance, the reaction of the lithium anion of (R)-(+)-methyl p-tolyl sulfoxide with imines can yield β-amino sulfoxides with high diastereoselectivity, particularly under conditions of kinetic control (low temperature and short reaction times). researchgate.net Research has shown that good diastereoselectivity, with diastereomeric excesses (d.e.) up to >98%, can be achieved. researchgate.net Quantum mechanical calculations have been used to probe the transition state of this reaction, suggesting a six-membered "flat chair" conformation. researchgate.net

The diastereoselectivity of these additions can be further enhanced by the use of external chiral ligands. For example, the diastereomeric ratio of the product from the addition to a specific imine was improved from 84:16 to over 99:1 by employing a C2-symmetric bis(sulfonamide) ligand. researchgate.net

Applications in Asymmetric Synthesis of Optically Active Compounds

The β-amino sulfoxides generated from the diastereoselective addition of α-sulfinyl carbanions are valuable intermediates for the synthesis of a range of optically active compounds.

Secondary Amines: The sulfinyl group can be removed from the β-amino sulfoxides to furnish chiral secondary amines. A notable method involves the reaction of the (R)-(+)-methyl p-tolyl sulfoxide anion with nitrones. This reaction produces optically active α-substituted N-hydroxylamines, which are important precursors to various alkaloids, such as (R)-(+)-salsolidine. researchgate.netsigmaaldrich.comacs.org

α-substituted N-hydroxylamines: The addition of the anion of (R)-(+)-methyl p-tolyl sulfoxide to nitrones provides an efficient route to optically active α-substituted N-hydroxylamines. lookchem.comresearchgate.net These compounds are versatile intermediates; for example, they can be used to synthesize optically active N-hydroxy tetrahydroisoquinoline derivatives. researchgate.net

Preparation of Enantiopure β-Keto Sulfoxides

Enantiopure β-keto sulfoxides are readily prepared through the reaction of an α-sulfinyl carbanion with an ester. medcraveonline.comjchemrev.com These compounds are valuable intermediates, particularly for the synthesis of optically active secondary alcohols. The stereochemical outcome of the reduction of the β-keto group can be controlled by the configuration of the sulfoxide, the choice of reducing agent, and the presence or absence of a Lewis acid. medcraveonline.com

For example, the reduction of a (R)-β-keto sulfoxide with DIBAL-H typically yields the (R,S)-alcohol via an intramolecular hydride transfer through a six-membered cyclic transition state. In contrast, reduction with LiAlH4 or DIBAL-H in the presence of a chelating Lewis acid like ZnCl2 often leads to the (R,R)-alcohol, which is rationalized by a rigid, six-membered cyclic transition state involving chelation of the Lewis acid to both the sulfinyl and carbonyl oxygens. medcraveonline.com

Utility in the Synthesis of Chiral Synthons (e.g., for Mevinic Acid-Type Agents)

Methyl p-tolyl sulfide (B99878) and its chiral sulfoxide derivative have proven instrumental in the synthesis of key chiral synthons for mevinic acid-type hypocholesterolemic agents, such as compactin and mevinolin. researchgate.netpsu.edursc.org A notable application involves the use of (R)-methyl p-tolyl sulfoxide, obtained via the biooxidation of methyl p-tolyl sulfide using baker's yeast (Saccharomyces cerevisiae), as a chiral auxiliary. researchgate.netpsu.edursc.org This biotransformation provides the (R)-sulfoxide in good yield and with high enantiomeric excess (e.g., 92% ee). psu.edu

This chiral sulfoxide is then used in a multi-step synthesis to produce enantiomerically pure intermediates like (4R,6S)-tert-butyldimethylsilyloxy-6-hydroxymethyltetrahydropyran-2-one, a key building block for the lactone portion of mevinic acids. researchgate.netpsu.edursc.org The synthesis involves the deprotonation of esters derived from the chiral sulfoxide and their subsequent coupling with an appropriate aldehyde, proceeding with high stereoselectivity. psu.edu

Kinetic Resolution Processes in Sulfoxide Formation

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds, and it has been effectively applied to the formation of methyl p-tolyl sulfoxide. This process relies on the differential rate of reaction of the two enantiomers of a racemic starting material with a chiral reagent or catalyst.

One approach involves the asymmetric oxidation of this compound. While the initial enantioselectivity of the oxidation might be modest, the subsequent kinetic resolution of the resulting racemic sulfoxide can significantly enhance the enantiomeric excess. wiley-vch.deacs.org This occurs because one enantiomer of the sulfoxide is oxidized to the corresponding sulfone at a faster rate than the other, leaving the unreacted sulfoxide enriched in the slower-reacting enantiomer. acs.org For example, using (S)-(-)-1-phenylethyl hydroperoxide as the oxidant in a titanium-catalyzed reaction, the enantiomeric excess of the sulfoxide can be increased as the reaction progresses due to this enantioselective overoxidation. acs.org

Another sophisticated method combines a non-selective photocatalytic oxidation with a highly enantioselective biocatalytic reduction in a cyclic deracemization process. researchgate.netd-nb.info In this one-pot system, racemic methyl p-tolyl sulfoxide is subjected to an (S)-selective methionine sulfoxide reductase, which reduces the (S)-enantiomer back to the sulfide. researchgate.netd-nb.info Concurrently, a photocatalyst uses light to non-selectively oxidize the sulfide back to the racemic sulfoxide. researchgate.netd-nb.info This cycle effectively converts the (S)-sulfoxide into the (R)-sulfoxide, ultimately yielding optically pure (R)-sulfoxides with enantiomeric excesses greater than 99%. researchgate.netd-nb.info

Surface Chemistry and Materials Science Perspectives of Methyl P Tolyl Sulfide Derivatives

Adsorption Behavior of Methyl p-Tolyl Sulfoxide (B87167) on Metal Surfaces (e.g., Au(111))

The adsorption of chiral sulfoxides on metal surfaces is a sparsely investigated area, despite the importance of this class of molecules as ligands and catalysts. acs.org Recent studies on (R)-(+)-methyl p-tolyl sulfoxide (also referred to as Metoso) deposited on a gold (Au(111)) surface have provided significant insights into its adsorption characteristics. acs.orgnih.gov

The study of these adsorption behaviors typically occurs under ultrahigh vacuum (UHV) conditions at room temperature, allowing for the investigation of low surface coverages and the energetics of isolated molecules on the surface. acs.org

Surface-Induced Dissociation Mechanisms

Upon adsorption on the Au(111) surface at room temperature, (R)-(+)-methyl p-tolyl sulfoxide undergoes partial dissociative adsorption. acs.orgnih.gov The primary dissociation mechanism is the cleavage of the sulfur-methyl (S–CH₃) bond. acs.orgnih.gov This is considered the most labile bond in the molecule. nih.gov

The homolytic dissociation of the S–CH₃ bond results in the formation of two radical species: the p-tolyl sulfinyl radical (Metoso⁻CH₃) and a methyl radical (CH₃). nih.gov Photoemission data confirms the presence of two distinct sulfur-containing species on the Au(111) surface: the intact, nondissociated Metoso molecule and the p-tolyl sulfinyl radical that results from the loss of the methyl group. acs.orgnih.gov The intensity of the signal corresponding to the p-tolyl sulfinyl radical increases with exposure time and continues to increase even after the deposition has stopped, indicating an ongoing surface-mediated reaction. acs.orgnih.gov

The dissociation process is influenced by the initial adsorption geometry. Kinetic analysis indicates the presence of a less stable conformer that predominantly leads to the formation of the p-tolyl sulfinyl radical. acs.org The rate constants for the desorption and reaction of the more stable adsorbed species were found to be significantly smaller. nih.gov

Table 1: Kinetic Parameters for the Dissociation of (R)-(+)-methyl p-tolyl sulfoxide on Au(111) at Room Temperature

| Parameter | Description | Value |

|---|---|---|

| k_RH | Kinetic constant for the reaction from the less stable conformer leading to the p-tolyl sulfinyl radical. | 0.010 ± 0.005 min⁻¹ acs.org |

| Dissociation Energy | Energy for the homolytic dissociation of the S–CH₃ bond in the gas phase (calculated). | 1.61 eV nih.gov |

This surface-induced dissociation (SID) is a process where collision with a surface provides the energy for fragmentation. osu.eduosu.edu In this case, the interaction with the Au(111) surface itself facilitates the bond cleavage.

Implications for Functional Molecular Materials and Self-Assembled Monolayers

The study of sulfur-based molecules is crucial for the development of functional molecular materials, particularly self-assembled monolayers (SAMs) on gold surfaces. acs.orgnih.gov SAMs are highly ordered molecular assemblies formed by the adsorption of organic molecules onto a solid surface, with applications in nanotechnology, biosensing, and electronics. acs.orgnih.govresearchgate.net

The ability of methyl p-tolyl sulfoxide to anchor to a gold surface and subsequently dissociate presents interesting possibilities. The formation of a surface-bound p-tolyl sulfinyl radical creates a new chemical interface with potentially different properties than a monolayer formed from intact molecules. acs.orgnih.gov The chirality of the original molecule, (R)-(+)-methyl p-tolyl sulfoxide, adds another dimension, as the creation of chiral surfaces is highly desirable for applications involving molecular recognition and enantioselective processes. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Chiral Phase High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral Phase High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying the enantiomers of chiral sulfoxides like methyl p-tolyl sulfoxide (B87167). This technique is fundamental in studies involving asymmetric synthesis or biocatalytic resolutions, where determining the enantiomeric excess (ee) is critical.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed. The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For instance, in the analysis of methyl p-tolyl sulfoxide, a CHIRALCEL OD-H column with a mobile phase of hexane (B92381) and 2-propanol (90:10) has been effectively used. rsc.orgrsc.org Under these conditions, the (R) and (S) enantiomers can be baseline separated, allowing for accurate determination of their respective concentrations and the calculation of enantiomeric excess. rsc.org

A study evaluating different REFLECT™ immobilized polysaccharide-based columns found that a REFLECT™ I-Cellulose Z column provided the best resolution (Rs=2.34) for methyl p-tolyl sulfoxide enantiomers using a hexane/ethanol (80/20) mobile phase. sielc.de In contrast, other columns such as REFLECT™ I-Amylose A, REFLECT™ I-Cellulose B, and REFLECT™ I-Cellulose C showed no separation under the same conditions. sielc.de This highlights the necessity of screening various CSPs to find the optimal column for a specific chiral compound.

The retention times for the enantiomers are specific to the column and conditions used. For example, with a Chiralcel OD-H column, the retention times for the (R) and (S) enantiomers of methyl p-tolyl sulfoxide were reported as 10.79 minutes and 12.04 minutes, respectively. rsc.org The detection is typically carried out using a UV detector at a wavelength where the compound absorbs, such as 254 nm. rsc.orgsielc.de

Table 1: HPLC Conditions for Enantiomeric Separation of Methyl p-tolyl Sulfoxide

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | CHIRALCEL OD-H | REFLECT™ I-Cellulose Z |

| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/2-propanol (90:10) | Hexane/Ethanol (80:20) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (R) | 10.79 min | Not specified |

| Retention Time (S) | 12.04 min | Not specified |

| Resolution (Rs) | Not specified | 2.34 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR of derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of methyl p-tolyl sulfide (B99878) and its derivatives, such as the corresponding sulfoxide and sulfone. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of methyl p-tolyl sulfoxide in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed for the aromatic protons, the methyl protons of the tolyl group, and the methyl protons attached to the sulfur atom. rsc.org The aromatic protons typically appear as two doublets in the range of δ 7.29-7.50 ppm due to the para-substitution on the benzene (B151609) ring. rsc.org The singlet for the S-methyl protons is found at approximately δ 2.66 ppm, while the tolyl methyl protons resonate at around δ 2.37 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. For methyl p-tolyl sulfoxide in CDCl₃, the carbon signals are assigned as follows: the quaternary carbon attached to the sulfur atom, the other aromatic carbons, the S-methyl carbon, and the tolyl methyl carbon. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.

Comparison of the NMR spectra of methyl p-tolyl sulfide with its oxidized derivatives, methyl p-tolyl sulfoxide and methyl p-tolyl sulfone, reveals characteristic shifts. For instance, the oxidation of the sulfide to the sulfoxide and then to the sulfone leads to downfield shifts of the adjacent proton and carbon signals, reflecting the increased electron-withdrawing nature of the sulfur-oxygen group. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl p-tolyl Sulfoxide in CDCl₃

| Group | ¹H NMR | ¹³C NMR |

|---|---|---|

| Aromatic CH (ortho to S) | 7.50 (d, J = 8.0 Hz, 2H) | 123.40 |

| Aromatic CH (meta to S) | 7.29 (d, J = 8.0 Hz, 2H) | 129.89 |

| Aromatic C-S | - | 142.33 |

| Aromatic C-CH₃ | - | 141.37 |

| S-CH₃ | 2.66 (s, 3H) | 43.82 |

| Tolyl-CH₃ | 2.37 (s, 3H) | 21.23 |

Data sourced from rsc.org

X-ray Diffraction Analysis of Molecular and Crystal Structures (e.g., Sulfoxide complexes)

Studies on ruthenium complexes incorporating methyl p-tolyl sulfoxide as a ligand have utilized X-ray diffraction to establish the stereochemistry at the metal center. acs.org For example, the reaction of cis-[Ru(bpy)₂(Cl)₂] with (S)-(-)-methyl p-tolyl sulfoxide yielded a complex whose absolute configuration was confirmed by X-ray crystallography. acs.org Such analyses have revealed important intramolecular interactions, such as oxygen-hydrogen interactions and π-π stacking between the pyridyl and tolyl rings, which influence the stereochemical outcome of the reaction. acs.org

The crystal structure of methyl p-tolyl sulfoxide itself has been determined, providing a benchmark for comparison with gas-phase structures and theoretical calculations. aip.org These studies offer insights into the effects of crystal packing forces on the molecular geometry. The arrangement of the sulfoxide group relative to the phenyl ring is a key structural feature that can be precisely determined by X-ray diffraction.

Photoelectron Spectroscopy for Surface Interaction Studies

Photoelectron spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure and chemical state of molecules adsorbed on surfaces. It has been employed to study the interaction of (R)-(+)-methyl p-tolyl sulfoxide with a gold (Au(111)) surface. torvergata.it

In these experiments, the sample is deposited on the gold surface, and the core-level photoelectron spectra of elements like carbon (C 1s), oxygen (O 1s), and sulfur (S 2p) are measured. torvergata.it The binding energies of these core electrons are sensitive to the chemical environment of the atom. By analyzing the shifts in binding energies upon adsorption, information about the nature of the molecule-surface interaction can be obtained.

For methyl p-tolyl sulfoxide on Au(111), PES studies have shown that the interaction can lead to partial dissociation of the molecule through the cleavage of the S-CH₃ bond. torvergata.it The kinetics of this process, including adsorption, desorption, and reaction activation energies, can also be estimated from time-dependent PES measurements. torvergata.it These findings are crucial for understanding the formation of self-assembled monolayers of chiral sulfoxides on metal surfaces, which have potential applications in electronics and biosensing. torvergata.it

Rotational Spectroscopy for Gas Phase Dynamics

Rotational spectroscopy, specifically chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is a high-resolution technique used to study the structure and dynamics of molecules in the gas phase. A study of methyl p-tolyl sulfoxide in the 18–26 GHz frequency range has provided detailed insights into its conformational preferences and internal motions. aip.orgaip.orgnih.gov

The rotational spectrum unambiguously identified a single conformer of methyl p-tolyl sulfoxide in a supersonic jet expansion. aip.orgnih.gov The observed rotational transitions were split into two components, which is a result of the internal rotation of the methyl group on the tolyl ring. aip.orgaip.orgnih.gov The analysis of this splitting yielded a low barrier to internal rotation (V₃ = 11.0178(23) cm⁻¹), which provides information about the electronic effects of the sulfoxide group. aip.orgaip.orgnih.gov

By analyzing the rotational constants of the parent molecule and its ¹³C and ³⁴S isotopologues, an effective ground-state (r₀) structure was determined. aip.orgnih.gov This gas-phase structure was found to be in better agreement with theoretical calculations than with the crystal structure determined by X-ray diffraction, highlighting the influence of intermolecular forces in the solid state. aip.org The study also explored the pyramidal inversion at the sulfur stereocenter in both the ground and excited electronic states. aip.orgnih.gov

High-Throughput Screening Methods for Sulfoxide Detection in Biocatalysis

The development of new biocatalysts for the enantioselective oxidation of sulfides to sulfoxides often involves screening large libraries of enzymes. High-throughput screening (HTS) methods are therefore essential for rapidly and efficiently identifying active and selective biocatalysts. nih.gov Several HTS assays have been developed for the detection of sulfoxides, including methyl p-tolyl sulfoxide. nih.govresearchgate.net

Spectrophotometric assays are a common choice for HTS due to their simplicity, low cost, and compatibility with microplate formats.

Adrenaline Test: This colorimetric method is a back-titration procedure that measures the concentration of the remaining sulfide after the biocatalytic reaction. nih.gov The sulfide is sensitive to periodate (B1199274), and the amount of unreacted periodate is determined by its reaction with adrenaline to form a colored product, adrenochrome. nih.gov While useful for determining the presence or absence of sulfoxide, this method has been found to have low sensitivity in whole-cell screening applications. nih.gov

HLADH Inhibition: This assay is based on the selective inhibition of horse liver alcohol dehydrogenase (HLADH) by sulfoxides. nih.gov The activity of HLADH can be monitored spectrophotometrically by following the reduction of NAD⁺ to NADH. In the presence of a sulfoxide inhibitor like methyl p-tolyl sulfoxide, the rate of the HLADH-catalyzed reaction decreases. nih.gov This method has been successfully used to screen saturation mutagenesis libraries of toluene (B28343) ortho-monooxygenase for variants with high activity and enantioselectivity in the oxidation of this compound. nih.govresearchgate.net The (S)-enantiomer of p-tolyl methyl sulfoxide is a more potent inhibitor of HLADH than the (R)-enantiomer, with Ki values of 33 µM and 656 µM, respectively. nih.gov This enantioselective inhibition allows the assay to be used for determining the enantiomeric excess of the sulfoxide product. nih.gov

Applications in Sulfonium and Sulfone Chemistry

Synthesis and Reactivity of Alkyl Di(p-Tolyl)sulfonium Salts

Alkyl di(p-tolyl)sulfonium salts are a class of organosulfur compounds that have gained attention for their unique reactivity. acs.org Their synthesis can be achieved through the activation of a diaryl sulfoxide (B87167), such as di(p-tolyl)sulfoxide, followed by a reaction with an alkyl nucleophile. researchgate.netnih.govacs.org This method involves the formation of an active sulfonium (B1226848) species which is then trapped by the nucleophile to generate the stable sulfonium salt. researchgate.netnih.govacs.org

This synthetic approach represents an umpolung (polarity inversion) strategy, where the typically nucleophilic sulfur of a sulfide (B99878) is transformed into an electrophilic center in the sulfonium salt. acs.orgresearchgate.net The general process allows for the preparation of various sulfonium salts, including allyl- and β-keto-di(p-tolyl)sulfonium salts, by choosing the appropriate nucleophile. acs.org

The reactivity of these salts is characterized by their utility in reactions such as the allylation and cyclopropanation of active methylene (B1212753) compounds. researchgate.netnih.gov

Use of Sulfonium Salts in Metal-Free C-C Bond Formations

A significant application of alkyl di(p-tolyl)sulfonium salts is their role in facilitating carbon-carbon bond formation without the need for transition metal catalysts. researchgate.netnih.govacs.org These salts have been successfully employed in metal-free C(sp³)–C(sp³) and C(sp³)–C(sp²) coupling reactions under mild conditions. researchgate.netnih.gov The reactions often proceed through the generation of reactive intermediates, such as oxyallyl cations, from the sulfonium salt precursors. researchgate.netnih.govacs.org

In a related context, α-amido sulfonium salts, which are stable, can be prepared directly from tertiary amides. acs.orgnih.gov These salts engage in metal-free photocatalytic reactions to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, effectively achieving the α-alkylation, α-alkenylation, and α-arylation of amides. acs.orgnih.gov Mechanistic studies suggest that under photocatalytic conditions, the sulfonium salts are reduced to form α-amidyl radicals, which then couple with various electron-rich partners. nih.govacs.org This showcases a versatile, metal-free platform for creating complex amide-containing molecules. acs.orgacs.org

Preparation of Methyl p-Tolyl Sulfone (e.g., via Oxidation, Methylation of Sulfinates)

Methyl p-tolyl sulfone is a key derivative of methyl p-tolyl sulfide and a valuable intermediate in its own right, particularly in the synthesis of pharmaceuticals like thiamphenicol. google.com Its preparation can be accomplished through several synthetic routes, primarily involving oxidation of the parent sulfide or methylation of a sulfinate salt.

Oxidation of this compound Direct oxidation of the sulfide sulfur atom is a straightforward method to produce the corresponding sulfone. This transformation can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide and ruthenium tetroxide. orgsyn.org The reaction conditions can be tuned to selectively yield the sulfone. For instance, using an excess of hydrogen peroxide in the presence of a suitable catalyst can drive the oxidation past the sulfoxide stage to completion. conicet.gov.ar

Table 1: Oxidation Methods for Methyl p-Tolyl Sulfone Synthesis

| Oxidizing Agent | Substrate | Notes | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide | This compound | A common and effective oxidizing agent for this transformation. | orgsyn.org |

This is an interactive table. More details can be explored for each method.

Methylation of p-Toluenesulfinates An alternative and widely used method is the alkylation of a p-toluenesulfinate salt, typically sodium p-toluenesulfinate. orgsyn.org The sulfinate salt is first prepared from p-toluenesulfonyl chloride. orgsyn.orggoogle.com The subsequent methylation reaction introduces the methyl group to form the sulfone. orgsyn.org Various methylating agents can be employed for this step, including methyl iodide, methyl potassium sulfate, and monochloromethane. orgsyn.orggoogle.com The use of monochloromethane is noted as a safer, less toxic alternative to dimethyl sulfate, a highly toxic reagent sometimes used in older procedures. google.comgoogle.com This two-step process, salt formation followed by methylation, can offer high yields, with some methods reporting product content up to 99.5% and yields of 85% or more. google.comgoogle.com

Table 2: Methylation Agents for Methyl p-Tolyl Sulfone Synthesis

| Methylating Agent | Substrate | Notes | Reference(s) |

|---|---|---|---|

| Methyl Iodide | Sodium p-toluenesulfinate | A common laboratory reagent for methylation. | orgsyn.org |

| Methyl Potassium Sulfate | Sodium p-toluenesulfinate | An alternative methylating agent. | orgsyn.org |

This is an interactive table. Click on a reagent for more information on reaction conditions.

Methylthiomethyl p-Tolyl Sulfone Synthesis and Applications

Methylthiomethyl p-tolyl sulfone, also known as MT-sulfone, is another synthetically useful sulfone derived from the p-tolyl scaffold. evitachem.com This reagent has proven valuable for the preparation of a diverse range of organic compounds. oup.com

Its applications in organic synthesis are extensive. It serves as a key reagent in the synthesis of S-methyl α-ketocarbothioates, carboxylic esters, and α-methoxy-α-arylacetic esters. oup.com Furthermore, it has been utilized in the construction of cyclic systems, including five- and six-membered cycloalkanones. oup.com The versatility of methylthiomethyl p-tolyl sulfone stems from the unique reactivity imparted by the combination of the sulfone and the methylthio group, making it a powerful tool for synthetic chemists. acs.org

Biological Relevance and Metabolic Studies Excluding Pharmacological Data

Probes for Flavin-Containing Monooxygenases (FMOs) in Microsomal Systems

Methyl p-tolyl sulfide (B99878) is a prochiral sulfide that serves as a valuable substrate probe for characterizing the activity of different isoforms of flavin-containing monooxygenases (FMOs), a class of enzymes involved in the metabolism of various xenobiotics. ucl.ac.uknih.gov The utility of this compound lies in the stereoselective nature of its oxidation by different FMO isoforms, which allows for the differentiation of their respective catalytic activities in microsomal preparations where multiple isoforms may be present. ucl.ac.uk

Research has demonstrated that FMO1 exhibits high stereoselectivity, exclusively producing the (R)-enantiomer of methyl p-tolyl sulfoxide (B87167). ucl.ac.ukoup.com In contrast, FMO3 catalyzes the formation of both (R)- and (S)-sulfoxides in roughly equal amounts. ucl.ac.uk This distinct difference in product stereochemistry enables the use of methyl p-tolyl sulfide to distinguish between FMO1 and FMO3 activity. ucl.ac.uk FMO5, another isoform, generally shows poor or no reactivity towards classic FMO substrates like this compound. ucl.ac.uksigmaaldrich.cn While some studies have evaluated the kinetics of this compound oxidation by FMO5, it is considered a minimally effective drug-metabolizing enzyme for this substrate. sigmaaldrich.cn

The sulfoxidation of this compound is not exclusively catalyzed by FMOs; Cytochrome P450 (CYP) enzymes, specifically isoforms like CYP2E1, 1A2, and 2B6, can also metabolize this compound. nih.govresearchgate.net Therefore, to use this compound sulfoxidation as a specific indicator of FMO activity in human liver microsomes, it is necessary to conduct the assay in the presence of a CYP inhibitor. nih.gov A combination of heat treatment, which inhibits FMO activity, and the use of CYP inhibitors allows for a more definitive assessment of the relative contributions of FMO and CYP to the metabolism of the compound. researchgate.net

Kinetic studies with heterologously expressed FMO1 variants have been performed to understand the impact of genetic polymorphisms on enzyme function. For wild-type FMO1, kinetic parameters for this compound sulfoxidation have been determined, and while variants may show slight changes, they consistently produce the (R)-sulfoxide. nih.govoup.com

| FMO Isoform | Products Formed | Key Research Finding | Citation |

|---|---|---|---|

| FMO1 | Exclusively (R)-methyl p-tolyl sulfoxide | Highly stereoselective; used to identify FMO1-specific activity. | ucl.ac.ukoup.com |

| FMO3 | (R)- and (S)-methyl p-tolyl sulfoxide (equal amounts) | Lacks stereoselectivity, allowing differentiation from FMO1. | ucl.ac.uk |

| FMO5 | No or poor reactivity | Considered minimally effective for metabolizing this substrate. | ucl.ac.uksigmaaldrich.cn |

Biotransformation Pathways by Microorganisms

The biotransformation of this compound using whole-cell microbial systems is a well-documented method for producing optically active sulfoxides. A key advantage of these biocatalytic processes is the high degree of stereoselectivity exhibited by different microorganisms, which can be harnessed to synthesize specific enantiomers of methyl p-tolyl sulfoxide. scielo.br

Different fungal and bacterial strains have been employed to catalyze the asymmetric oxidation of the sulfide to its corresponding sulfoxide. For instance, the fungus Mortierella isabellina NRRL 1757 converts this compound into the (+)-(R)-sulfoxide with high yield and excellent optical purity. scielo.br Conversely, Helminthosporium sp. NRRL 4671 produces the opposite enantiomer, the (-)-(S)-sulfoxide, also with high yield and optical purity. scielo.br The commonly used baker's yeast, Saccharomyces cerevisiae, has also been shown to oxidize this compound, yielding the (R)-sulfoxide with good selectivity. psu.edu

Bacterial strains have also proven effective. Gordonia terrae IEGM 136 leads to the formation of the (R)-sulfoxide, whereas Rhodococcus rhodochrous IEGM 66 produces the (S)-enantiomer. mdpi.com Furthermore, recombinant Escherichia coli cells co-expressing specific monooxygenases have been utilized for the sulfoxidation of this compound, demonstrating high R-enantioselectivity. mdpi.com These microbial transformations provide an alternative to chemical synthesis for obtaining chiral sulfoxides, which are valuable synthons in organic chemistry. scielo.brpsu.edu

Q & A

Q. What catalytic systems are commonly employed for the oxidation of methyl p-tolyl sulfide, and how do reaction conditions influence product selectivity?

this compound is widely used as a model substrate in oxidation studies. Common catalytic systems include:

- Heterogeneous catalysts like Pt1@oSWNT (single-walled carbon nanotubes), which show retained activity after multiple cycles due to structural stability .

- Vanadium-based catalysts (e.g., hybrid vanadates), which achieve high sulfoxide selectivity (>94%) using H₂O₂ or TBHP as oxidizing agents under mild conditions .

- Diruthenium complexes , which enable aerobic oxygenation with high efficiency in aqueous or organic media . Methodological considerations :

- Oxidizing agents : H₂O₂ typically favors sulfoxide formation, while TBHP may tolerate steric hindrance without compromising conversion rates .

- Reaction medium : Water enhances recyclability of Pt1@oSWNT, whereas organic solvents optimize vanadium catalyst performance .

- Microwave irradiation : Reduces reaction time (20–100 s) and improves selectivity in vanadium-catalyzed oxidations .

Q. What characterization techniques are critical for verifying the identity and purity of this compound and its oxidation products?

- Chromatography : HPLC or GC-MS to quantify sulfoxide/sulfone ratios and detect byproducts .

- Spectroscopy :

- ¹H/¹³C NMR for structural confirmation and enantiomeric excess (e.e.) analysis in stereoselective reactions .

- X-ray crystallography for resolving crystal structures of intermediates or catalysts .

Advanced Research Questions

Q. How do steric and electronic effects of substituents in sulfide substrates impact oxidation kinetics and selectivity?

- Steric hindrance : Bulky substituents (e.g., ethylbutyl groups) prolong induction periods by limiting access to catalytic active sites, as observed in vanadium-catalyzed oxidations .

- Electronic effects : Electron-withdrawing groups (e.g., Cl on aryl rings) increase substrate reactivity and turnover frequency (TOF) by polarizing the S atom .

- Methodological approach : Comparative kinetic profiling using substrates like this compound (electron-donating -CH₃) vs. p-chlorophenyl methyl sulfide (electron-withdrawing -Cl) .

Q. What mechanistic insights explain the stereoselective sulfoxidation of this compound by flavoprotein monooxygenases (FMOs)?

- Enzyme specificity : Human FMO3 exhibits low stereoselectivity for this compound, whereas FMO1 preferentially forms (R)-sulfoxide due to active-site geometry .

- Substrate scope : FMOs show variable conversions (40–95%) depending on sulfide structure; this compound achieves 80% conversion with HdFMO .

- Experimental design : Use chiral columns (e.g., Chiralpak®) or circular dichroism (CD) to resolve enantiomers and quantify e.e. .

Q. How can heterogeneous catalysts be engineered to enhance recyclability and activity retention in this compound oxidation?

- Structural design : Encapsulation of Pt(II) in carbon nanotubes (Pt1@oSWNT) prevents metal leaching, enabling >90% activity retention after six cycles .

- Support materials : Functionalized mesoporous silica or graphene improves dispersion and stability of vanadium catalysts .

- Regeneration protocols : Washing with organic solvents (e.g., acetone) between cycles removes adsorbed byproducts .

Q. What advanced methods resolve enantiomers in asymmetric sulfoxidation of this compound?

- Electrochemical asymmetric synthesis : TEMPO-modified graphite electrodes achieve enantioselective oxidation via chiral induction .

- Pummerer rearrangement : Optically active sulfoxides (e.g., dimethylphosphorylmethyl p-tolyl sulfoxide) undergo stereospecific transformations to α-acetoxy derivatives .

- Dynamic kinetic resolution : Combines enzymatic sulfoxidation with metal catalysts to invert stereochemistry and enhance e.e. .

Key Methodological Recommendations

- For kinetic studies , monitor reaction progress using GC or HPLC with time-point sampling to identify induction periods or rate-limiting steps .

- In stereoselective syntheses , employ chiral auxiliaries or immobilized enzymes to enhance enantiomeric purity .